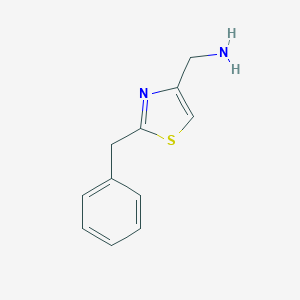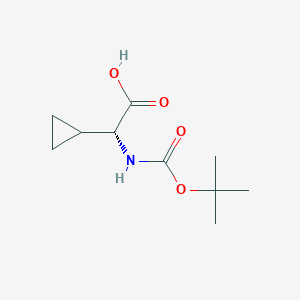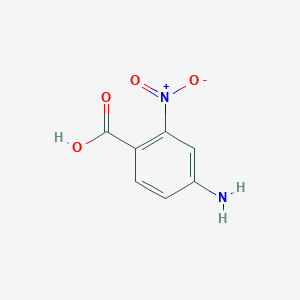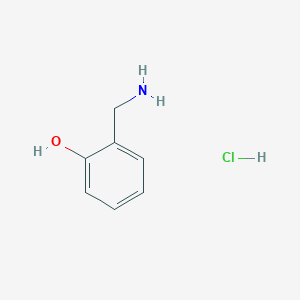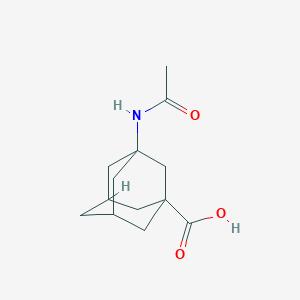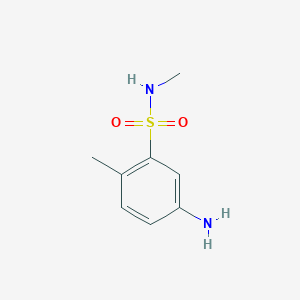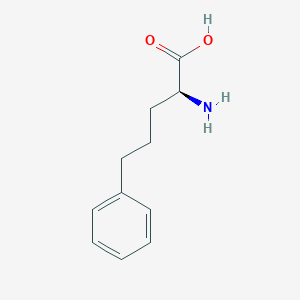
2-Amino-2,3-dihydro-1H-inden-1-on-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride” is a chemical compound with the molecular weight of 183.64 . The IUPAC name for this compound is 2-amino-1-indanone hydrochloride .
Molecular Structure Analysis
The molecular structure of “2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride” consists of a nine-membered carbon ring with an attached amino group and a carbonyl group . The InChI code for this compound is 1S/C9H9NO.ClH/c10-8-5-9(11)7-4-2-1-3-6(7)8;/h1-4,8H,5,10H2;1H .Physical And Chemical Properties Analysis
“2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride” is a solid at room temperature . It has a melting point of 235-240°C .Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antimykotische Studien
Die Verbindung wurde bei der Synthese von halo-aryl- und heterocyclischen, markierten 2,3-Dihydro-1H-inden-1-on-Derivaten verwendet, die signifikante antibakterielle und antimykotische Eigenschaften gezeigt haben . Diese Derivate wurden gegen zwei grampositive Bakterien (Staphylococcus aureus und Bacillus subtilis), zwei gramnegative Bakterien (Escherichia coli und Proteus vulgaris) und zwei Pilzarten (Aspergillus niger und Candida albicans) getestet. Die meisten der Verbindungen zeigten eine starke antibakterielle Wirkung mit breitspektrumantibakterieller Aktivität .
Antikrebsstudien
Auf Basis dieser Verbindung wurden 2-Amino-2,3-dihydro-1H-inden-5-carboxamid-basierte Discoidin-Domänen-Rezeptor 1 (DDR1)-Inhibitoren entwickelt und synthetisiert . Eine der repräsentativen Verbindungen, 7f, band an DDR1 mit einem Kd-Wert von 5,9 nM und unterdrückte die Kinaseaktivität mit einem halbmaximalen (50%igen) Hemmwert (IC50) von 14,9 nM. Diese Verbindung hemmte die durch Kollagen induzierte DDR1-Signalübertragung und die Epithel-Mesenchymale Transition (EMT) stark, unterdrückte dosisabhängig die Koloniebildung von Pankreaskrebszellen und zeigte eine vielversprechende therapeutische Wirksamkeit in vivo in orthotopen Mausmodellen von Pankreaskrebs .
Anti-inflammatorische Studien
Verbindungen, die eine 2,3-Dihydro-1H-inden-1-on-Struktur enthalten, wie z. B. 2-Amino-2,3-dihydro-1H-inden-1-on-Hydrochlorid, haben anti-inflammatorische Eigenschaften gezeigt .
Antioxidative Studien
Es wurde auch festgestellt, dass diese Verbindungen antioxidative Eigenschaften besitzen .
Anti-Alzheimer-Krankheitsstudien
Forschungen haben gezeigt, dass diese Verbindungen Eigenschaften aufweisen können, die bei der Behandlung der Alzheimer-Krankheit eingesetzt werden können .
Antivirale Studien
Indol-Derivate, zu denen auch this compound gehört, wurden bei der Synthese neuartiger Indolyl- und Oxochromenylxanthenon-Derivate verwendet, die sich als potenzielle Anti-HIV-1-Mittel erwiesen haben .
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit kinases and act as dual PDE4/AChE inhibitors , which play crucial roles in various cellular processes.
Mode of Action
Based on its structural similarity to other indenone derivatives, it may interact with its targets through hydrogen bonding or hydrophobic interactions, leading to changes in the activity of the target proteins .
Biochemical Pathways
If it acts as a kinase inhibitor or a pde4/ache inhibitor like its analogs, it could potentially affect signal transduction pathways and neurotransmission .
Result of Action
Similar compounds have shown antibacterial and antifungal properties , suggesting that this compound might also exhibit antimicrobial activity.
Biochemische Analyse
Biochemical Properties
It is known that indole derivatives, which include this compound, have various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an indole derivative, it may bind with high affinity to multiple receptors , potentially leading to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
The specific metabolic pathways involving 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride are not well known. Indole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound could also be involved in various metabolic pathways.
Eigenschaften
IUPAC Name |
2-amino-2,3-dihydroinden-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8H,5,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORFTSYQWUGEFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6941-16-8 |
Source


|
| Record name | 6941-16-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-2,3-dihydro-1H-inden-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



